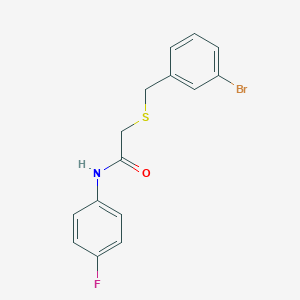
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dibromophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dibromophenoxy)acetamide, commonly known as "GW 501516," is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases due to its ability to activate the peroxisome proliferator-activated receptor delta (PPARδ). However, its use as a performance-enhancing drug has been a subject of controversy in recent years.
作用機序
GW 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and reduce blood glucose levels. It also promotes the production of high-density lipoprotein (HDL) cholesterol, which can reduce the risk of cardiovascular diseases.
Biochemical and Physiological Effects
GW 501516 has been shown to have several biochemical and physiological effects on the body. It can increase endurance and stamina by improving the body's ability to use oxygen during physical activity. It also promotes the growth of type 1 muscle fibers, which are responsible for endurance activities. Additionally, it can reduce inflammation and oxidative stress, which can improve overall health.
実験室実験の利点と制限
GW 501516 has several advantages for use in laboratory experiments. It has a high affinity for PPARδ, which makes it a potent and selective agonist. It also has good bioavailability and can be administered orally. However, its use in laboratory experiments is limited by its potential for abuse as a performance-enhancing drug.
将来の方向性
There are several potential future directions for research on GW 501516. One area of interest is its potential use in treating metabolic and cardiovascular diseases. It may also have applications in treating neurodegenerative diseases and improving cognitive function. Additionally, further research is needed to understand its long-term effects on the body and its potential for abuse as a performance-enhancing drug.
合成法
The synthesis of GW 501516 involves a multi-step process that starts with the reaction of 2,4-dibromophenol with sodium hydride to form 2,4-dibromophenoxide. This intermediate is then reacted with 5-chloro-2-methoxybenzoyl chloride to form the desired product.
科学的研究の応用
GW 501516 has been extensively researched for its potential therapeutic applications in various medical conditions. It has been shown to improve insulin sensitivity, reduce inflammation, and prevent oxidative damage. Additionally, it has been investigated for its potential use in treating obesity, diabetes, and cardiovascular diseases.
特性
分子式 |
C15H12Br2ClNO3 |
|---|---|
分子量 |
449.52 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dibromophenoxy)acetamide |
InChI |
InChI=1S/C15H12Br2ClNO3/c1-21-14-5-3-10(18)7-12(14)19-15(20)8-22-13-4-2-9(16)6-11(13)17/h2-7H,8H2,1H3,(H,19,20) |
InChIキー |
HLGPKNDGIFKBOT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)Br |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284503.png)
![3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284504.png)
![5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284505.png)
![5-(3,4-dimethoxyphenyl)-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284506.png)
![N-(4-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284508.png)

![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)
![2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B284523.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![2-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284526.png)